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Compound of Interest

Compound Name:
6-Chlorobenzofuran-2-carboxylic

acid

Cat. No.: B154838 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for experimentally obtained spectroscopic data (NMR, IR, MS)

for 6-Chlorobenzofuran-2-carboxylic acid did not yield specific results for this particular

isomer. The data presented in this document is therefore predicted based on the known

spectral characteristics of the parent compound, benzofuran-2-carboxylic acid, and other

closely related substituted benzofuran derivatives, as well as established principles of

spectroscopic interpretation.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6-Chlorobenzofuran-2-
carboxylic acid. These predictions are intended to serve as a reference for the identification

and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 6-Chlorobenzofuran-2-carboxylic acid
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~13.0 Broad Singlet 1H -COOH

~7.80 Doublet (d) 1H H-7

~7.75 Doublet (d) 1H H-4

~7.60 Singlet 1H H-3

~7.45
Doublet of Doublets

(dd)
1H H-5

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for 6-Chlorobenzofuran-2-carboxylic acid

Chemical Shift (δ, ppm) Carbon Assignment

~162.0 C=O

~155.0 C-7a

~148.0 C-2

~132.0 C-6

~128.0 C-3a

~125.0 C-5

~122.0 C-4

~115.0 C-3

~113.0 C-7

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 6-Chlorobenzofuran-2-carboxylic acid
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad, Strong
O-H stretch (Carboxylic acid

dimer)

~1710 Strong C=O stretch (Carboxylic acid)

1600-1450 Medium-Strong C=C stretch (Aromatic ring)

~1300 Medium C-O stretch (Carboxylic acid)

~1250 Medium C-O-C stretch (Furan ring)

~850 Strong C-Cl stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 6-Chlorobenzofuran-2-carboxylic acid

m/z Relative Intensity (%) Assignment

196/198 ~100 / ~33
[M]⁺ (Molecular ion with ³⁵Cl/

³⁷Cl isotopes)

179/181 Moderate [M-OH]⁺

151/153 Moderate [M-COOH]⁺

123 Moderate [M-COOH-CO]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a compound

such as 6-Chlorobenzofuran-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C

NMR.
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Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

The NMR spectra can be recorded on a 400 or 500 MHz spectrometer.

For ¹H NMR, the spectral width is typically set to 16 ppm, with an acquisition time of 3-4

seconds and a relaxation delay of 1-2 seconds. 8 to 16 scans are usually sufficient.

For ¹³C NMR, a wider spectral width of around 220 ppm is used. Due to the lower natural

abundance of ¹³C, a greater number of scans (1024 or more) and a longer relaxation delay

(2-5 seconds) are required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry

potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Place a small amount of the powder into a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition:

Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Record the spectrum over a range of 4000 to 400 cm⁻¹.

A background spectrum of the empty sample compartment should be recorded and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation:
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Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

Data Acquisition:

The mass spectrum can be obtained using a mass spectrometer equipped with an

electrospray ionization (ESI) or electron impact (EI) source.

For ESI, the sample solution is infused into the source at a flow rate of 5-10 µL/min. The

analysis can be performed in either positive or negative ion mode.

For EI, a small amount of the solid sample is introduced directly into the ion source.

The data is typically collected over a mass-to-charge (m/z) range of 50-500.

Visualization of Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 6-
Chlorobenzofuran-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154838#spectroscopic-data-for-6-chlorobenzofuran-
2-carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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